2-(4,4-Difluoropiperidin-1-yl)quinoxaline is a chemical compound that falls under the category of quinoxaline derivatives. Quinoxalines are bicyclic compounds containing a fused benzene and pyrazine ring, known for their diverse biological activities. This particular compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an inhibitor of the KIF18A protein, which is implicated in various cancer-related processes.
2-(4,4-Difluoropiperidin-1-yl)quinoxaline belongs to the class of heterocyclic compounds, specifically those containing nitrogen atoms within their ring structures. It is classified as a quinoxaline derivative due to the presence of the quinoxaline core structure, which contributes to its pharmacological properties.
The synthesis of 2-(4,4-Difluoropiperidin-1-yl)quinoxaline can be achieved through several methods:
The synthesis typically involves:
The molecular structure of 2-(4,4-Difluoropiperidin-1-yl)quinoxaline features:
The compound can participate in various chemical reactions:
Research indicates that these reactions often require specific conditions such as temperature control and solvent choice to optimize yield and selectivity .
The mechanism of action for 2-(4,4-Difluoropiperidin-1-yl)quinoxaline primarily involves its role as a KIF18A inhibitor. KIF18A is a kinesin motor protein that plays a crucial role in mitotic spindle dynamics during cell division.
Inhibition of KIF18A leads to:
2-(4,4-Difluoropiperidin-1-yl)quinoxaline has several notable applications:
Research continues to explore its efficacy and safety profiles in various biological contexts, emphasizing its importance in developing new therapeutic strategies against cancer .
The foundational synthesis of 2-(4,4-difluoropiperidin-1-yl)quinoxaline (CAS 2034392-94-2) relies on nucleophilic aromatic substitution (SNAr) between halogenated quinoxaline precursors and 4,4-difluoropiperidine. This two-step protocol begins with the preparation of quinoxaline-2-chloride through condensation of o-phenylenediamine with glyoxal derivatives, followed by chlorination using phosphorus oxychloride (POCl₃). The resulting 2-chloroquinoxaline intermediate exhibits high electrophilicity at C-2 due to nitrogen's electron-withdrawing effect, enabling efficient displacement by 4,4-difluoropiperidine under basic conditions [1] [4].
Reaction optimization studies demonstrate that polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc) are essential for facilitating this bimolecular substitution. Triethylamine (TEA) or diisopropylethylamine (DIPEA) serves as an acid scavenger, neutralizing HCl generated during the reaction. Kinetic analyses reveal second-order dependence: rate = k[2-chloroquinoxaline][piperidine], with activation energy (Eₐ) of 85 kJ/mol. This method typically achieves 72% yield after 8 hours at 100°C, with >95% purity confirmed by HPLC [1].
Table 1: Optimization of Nucleophilic Substitution Parameters
Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|---|
Triethylamine | DMF | 100 | 8 | 72 | 95 |
K₂CO₃ | DMF | 120 | 12 | 68 | 92 |
DBU | DMAc | 90 | 6 | 75 | 96 |
DIPEA | NMP | 110 | 7 | 70 | 94 |
Regioselectivity challenges arise when using unsymmetrically substituted quinoxalines. For example, 6-bromoquinoxaline-2-chloride undergoes competitive substitution at both C-2 and C-6 positions. This is mitigated through steric control—employing bulkier bases like 1,8-diazabicycloundec-7-ene (DBU) favors C-2 substitution due to reduced steric hindrance [4]. The 4,4-difluoropiperidine moiety enhances bioactivity by introducing a rigid, electronegative pharmacophore that influences molecular conformation and target binding [1] [3].
Transition metal catalysis has revolutionized the introduction of 4,4-difluoropiperidine onto quinoxaline cores, overcoming limitations of traditional SNAr. Palladium-catalyzed cross-coupling between 2-bromoquinoxalines and N-Boc-4,4-difluoropiperidine-1-boronic ester achieves >85% yield with exceptional regiocontrol [1] [2]. This method leverages the Buchwald-Hartwig amination protocol using Pd₂(dba)₃ as a catalyst and XPhos as a bulky phosphine ligand. The catalytic cycle involves oxidative addition of Pd⁰ into the C-Br bond, transmetalation with the boron reagent, and reductive elimination to form the C-N bond.
Key innovations include:
Table 2: Transition Metal-Catalyzed Method Comparison
Method | Catalyst System | Temp (°C) | Time (h) | Yield (%) | Functional Group Tolerance |
---|---|---|---|---|---|
Suzuki-Miyaura | Pd(OAc)₂/XPhos | 100 | 3 | 88 | High (ketones, esters) |
Buchwald-Hartwig | Pd₂(dba)₃/BINAP | 90 | 5 | 82 | Moderate (no aldehydes) |
Copper-Decarboxylative | CuI/1,10-phenanthroline | 60 | 8 | 78 | Low (sensitive to halogens) |
These catalytic strategies enable late-stage functionalization of complex quinoxalines, including those with sensitive groups like aldehydes or nitro substituents. The 2-aminopyrimidine-quinoxaline derivatives synthesized via these routes show 12 nM Kᵢ for GABAₐ receptors—demonstrating the bioactivity impact of precise piperidine installation [1] [2].
Microwave-assisted synthesis and solvent-free techniques have dramatically enhanced the sustainability profile of 2-(4,4-difluoropiperidin-1-yl)quinoxaline production. Conventional thermal methods require 8–12 hours, whereas microwave irradiation (300 W, 150°C) completes the quinoxaline-piperidine coupling in 30 minutes with 82% yield and reduced energy input [1]. This technique exploits dielectric heating to accelerate molecular collisions, lowering the activation barrier for nucleophilic substitution.
Solvent-free mechanochemical grinding represents another advance: ball-milling quinoxaline-2-chloride with 4,4-difluoropiperidine and K₂CO₃ yields 75% product in 45 minutes. This eliminates volatile organic compound (VOC) emissions and reduces purification needs [4]. Additional eco-innovations include:
Table 3: Solvent Effects on Green Synthesis Efficiency
Medium | Catalyst/Energy | Time | Yield (%) | E-Factor* |
---|---|---|---|---|
Solvent-free | K₂CO₃ (ball milling) | 45 min | 75 | 0.8 |
Water | β-cyclodextrin | 3 h | 70 | 1.2 |
Ethanol (reflux) | None | 8 h | 65 | 5.6 |
Microwave (DMF) | — | 0.5 h | 82 | 3.1 |
*Environmental factor = (kg waste/kg product)
These approaches significantly reduce E-factors—a metric for process waste—from 5.6 in ethanol reflux to 0.8 in solvent-free conditions. The regioselectivity in unsymmetrical quinoxalines is controlled by microwave-specific thermal gradients, which favor functionalization at the electron-deficient C-2 position [1] [4].
Strategic derivatization of 2-(4,4-difluoropiperidin-1-yl)quinoxaline amplifies its pharmacological potential while retaining the core pharmacophore. Three principal modification pathways have been explored:
Table 4: Bioactivity of Key Structural Analogs
Derivative | Modification Site | Biological Target | Potency (IC₅₀/MIC) | Improvement vs. Parent |
---|---|---|---|---|
3-Hydrazide | C-3 ester | c-Met kinase | 18 nM | 12-fold |
6-Styrylquinoxaline | C-6 vinyl | DNA topoisomerase II | 1.8 µM | 8-fold |
Tetrazolo[1,5-a]quinoxaline | Annulation at N1-C2 | MRSA penicillin-binding protein | 1.8 µg/mL | 2-fold |
Quinoxaline-1,4-dioxide | N-oxidation | Hypoxic tumor cells | 0.5 µM | 15-fold* |
*Under hypoxic conditions
Molecular docking confirms that C-3 hydrazide derivatives form additional hydrogen bonds with c-Met kinase (PDB: 3LQ8), explaining their enhanced affinity. The 4,4-difluoropiperidine moiety anchors the molecule in the hydrophobic pocket via fluorine-protein interactions, while the hydrazide extends toward solvent-exposed regions [3]. Similarly, N-oxide formation (inspired by natural products like iodinin) markedly improves hypoxic cytotoxicity by 15-fold through bioreductive activation—a strategy applicable to 2-(4,4-difluoropiperidin-1-yl)quinoxaline [5].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1